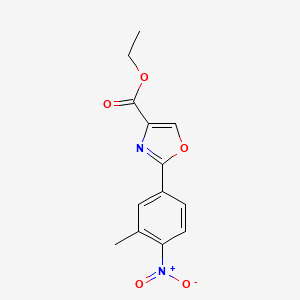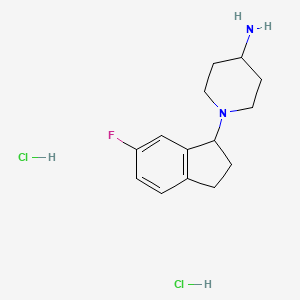![molecular formula C22H18N2O2S B14866164 N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(benzylthio)acetamide](/img/structure/B14866164.png)
N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(benzylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(benzylthio)acetamide is an organic compound that features a benzo[d]oxazole moiety linked to a phenyl ring, which is further connected to a benzylthioacetamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(benzylthio)acetamide typically involves the following steps:
Formation of Benzo[d]oxazole Moiety: The benzo[d]oxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Coupling with Phenyl Ring: The benzo[d]oxazole moiety is then coupled with a phenyl ring through a Suzuki or Heck coupling reaction, using palladium catalysts and appropriate ligands.
Introduction of Benzylthioacetamide Group: The final step involves the nucleophilic substitution of a benzylthio group onto the acetamide moiety. This can be achieved using benzylthiol and acetamide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(benzylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.
Substitution: The benzylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like thiols, amines, or halides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(benzylthio)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.
Biological Research: It is used as a probe or ligand in various biological assays to study enzyme interactions and cellular processes.
作用機序
The mechanism of action of N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(benzylthio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d]oxazole moiety may play a crucial role in binding to these targets, while the benzylthioacetamide group can modulate the compound’s overall activity and selectivity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(methylthio)acetamide: Similar structure but with a methylthio group instead of a benzylthio group.
N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(ethylthio)acetamide: Similar structure but with an ethylthio group instead of a benzylthio group.
Uniqueness
N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-(benzylthio)acetamide is unique due to the presence of the benzylthio group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for specific research and industrial applications.
特性
分子式 |
C22H18N2O2S |
|---|---|
分子量 |
374.5 g/mol |
IUPAC名 |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-2-benzylsulfanylacetamide |
InChI |
InChI=1S/C22H18N2O2S/c25-21(15-27-14-16-6-2-1-3-7-16)23-18-12-10-17(11-13-18)22-24-19-8-4-5-9-20(19)26-22/h1-13H,14-15H2,(H,23,25) |
InChIキー |
YUUCDCUWKBNFAW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4R,5R,6S)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4R,5R)-5-[(2S,3R,4S)-3,4-dihydroxy-4-[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-methyloxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B14866081.png)

![5H-[1,4]dioxepino[2,3-c][1,2,5]thiadiazol-6(7H)-one](/img/structure/B14866089.png)
![4-(5-Methylimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B14866099.png)


![2-(8-bromo-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)acetic acid](/img/structure/B14866113.png)


![(8-(3,4-Dichlorophenyl)-1,4-dioxaspiro[4.5]decan-8-yl)methanamine](/img/structure/B14866128.png)



![(2R,3R,4S,5S,6R)-2-[(3E,5R,6R,12E)-1,6-dihydroxytetradeca-3,12-dien-8,10-diyn-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14866152.png)
